(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
(3,5-Dimethyltricyclo[3311~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone is a complex organic compound characterized by its unique tricyclic structure and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions involving suitable precursors. The piperazine moiety is then introduced via nucleophilic substitution reactions. The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The tricyclic core and piperazine moiety allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-
- 3,5-Dimethyl-1-adamantanamine hydrochloride
- 8-Isopropyl-1,5-dimethyltricyclo[4.4.0.02,7]dec-4-en-3-one
Uniqueness
(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone is unique due to its combination of a tricyclic core and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-4-20-5-7-21(8-6-20)16(22)19-11-15-9-17(2,13-19)12-18(3,10-15)14-19/h15H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKIVQBNPXQCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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